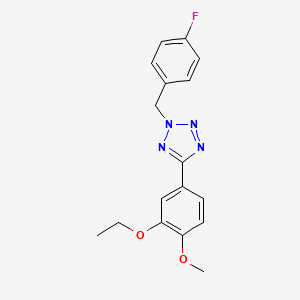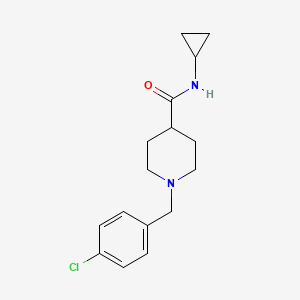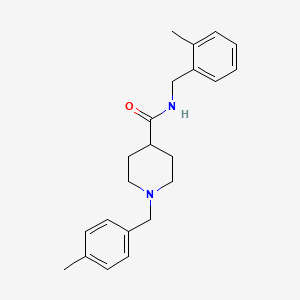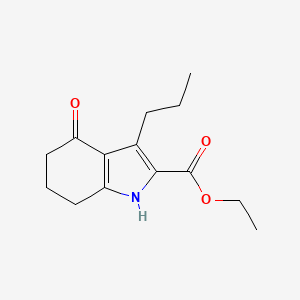![molecular formula C14H19ClFN3O3S B4435534 N-(3-chloro-4-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4435534.png)
N-(3-chloro-4-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating salt and water transport in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can lead to cystic fibrosis (CF), a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other related diseases.
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide binds to a specific site on the CFTR protein, known as the regulatory domain, and inhibits its function. This leads to a decrease in chloride ion transport across the cell membrane, which can have various physiological effects depending on the tissue involved. N-(3-chloro-4-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to be a potent and selective inhibitor of CFTR, with minimal off-target effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects depending on the tissue and experimental conditions. In the airways, N-(3-chloro-4-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide can inhibit mucus secretion and improve airway hydration, which can be beneficial for CF patients. In the pancreas, N-(3-chloro-4-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide can inhibit bicarbonate secretion and lead to a decrease in pH, which can contribute to pancreatic damage in CF patients. In the sweat glands, N-(3-chloro-4-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide can inhibit sweat chloride secretion, which is a diagnostic marker for CF.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its potency, selectivity, and availability. It can be used to study CFTR function in various tissues and experimental models, including cell culture, animal models, and human tissues. However, N-(3-chloro-4-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide also has some limitations, including its potential off-target effects, its short half-life in vivo, and its limited ability to restore CFTR function in CF patients.
Zukünftige Richtungen
N-(3-chloro-4-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been extensively studied in preclinical and clinical settings, and several future directions have been proposed for its use in CF and related diseases. These include the development of more potent and selective CFTR inhibitors, the identification of new CFTR modulators, and the use of N-(3-chloro-4-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide in combination with other drugs to enhance its therapeutic effects. Additionally, N-(3-chloro-4-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has potential applications in other diseases that involve CFTR dysfunction, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea. Further research is needed to fully understand the potential of N-(3-chloro-4-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide as a therapeutic agent and to develop new strategies for its use in the clinic.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been widely used in scientific research to study the function and regulation of CFTR. It has been used to investigate the role of CFTR in various tissues, including the airways, pancreas, and sweat glands. N-(3-chloro-4-fluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has also been used to study the effects of CFTR modulators, which are drugs that can enhance or restore CFTR function in CF patients.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClFN3O3S/c1-18(2)23(21,22)19-7-5-10(6-8-19)14(20)17-11-3-4-13(16)12(15)9-11/h3-4,9-10H,5-8H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFOAIZPHCWYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(4-ethylphenyl)propanoyl]morpholine](/img/structure/B4435475.png)
![1-benzoyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-4-amine](/img/structure/B4435478.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4435480.png)


![9-(4-hydroxy-3-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4435505.png)
![7,7-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435513.png)
![1-(2,3-dimethylphenyl)-4-[3-(4-ethylphenyl)propanoyl]piperazine](/img/structure/B4435522.png)

![5-{3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4435544.png)

![N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4435558.png)
